molecular formula C6H7IN2O B13046270 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

Cat. No.: B13046270
M. Wt: 250.04 g/mol
InChI Key: DGWCVJHLIFVECG-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a heterocyclic compound featuring a fused pyrazole-oxazine scaffold with an iodine substituent at the C3 position. The 1,4-oxazine ring is a privileged structure in medicinal chemistry, known for its diverse biological activities, including CNS modulation, anticancer, and antimicrobial effects .

Properties

IUPAC Name

3-iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWCVJHLIFVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=NN21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Pyrazolo[5,1-C]oxazine Core

  • Starting from commercially available pyrazole derivatives, the cyclization involves intramolecular ring closure facilitated by appropriate functional groups on the pyrazole ring.
  • The reaction conditions are optimized to favor the formation of the six-membered oxazine ring fused to the pyrazole nucleus.
  • Solvents such as acetonitrile or other polar aprotic solvents are used to enhance reaction efficiency.
  • Temperature control is critical, typically performed at room temperature or slightly elevated temperatures to maximize yield and purity.

Regioselective Iodination at the 3-Position

  • The iodination is achieved by treating the cyclized pyrazolo-oxazine intermediate with N-iodosuccinimide (NIS) in acetonitrile.
  • The reaction is conducted at room temperature (approximately 17–25 °C) for about 1 hour.
  • After completion, the reaction mixture is quenched by pouring into vigorously stirred water, followed by treatment with saturated sodium thiosulfate solution to remove excess iodine species.
  • The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography on silica gel using a petroleum ether and ethyl acetate mixture (1:1) as eluent.
  • The isolated yield reported is approximately 62.2%, yielding a yellow solid product.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Description Yield (%) Product State
1 Cyclization of pyrazole precursor in CH3CN Formation of 6,7-dihydro-4H-pyrazolo[5,1-C]oxazine core Not specified Intermediate solid/liquid
2 N-iodosuccinimide (NIS), CH3CN, r.t., 1 h Electrophilic iodination at 3-position 62.2 Yellow solid
3 Work-up: water quench, Na2S2O3 treatment, extraction, chromatography Purification of final product - Pure 3-Iodo compound

Analytical and Characterization Data

Notes on Alternative Methods and Related Compounds

  • While the above method is the primary reported synthesis for the 3-iodo derivative, related pyrazolo-oxazine compounds have been synthesized using similar cyclization and halogenation strategies, sometimes involving different halogen sources or protecting groups.
  • Variants of the pyrazolo-oxazine core (e.g., pyrazolo[1,5-a]pyrazine derivatives) have been prepared for antiviral research, indicating the versatility of the cyclization approach.
  • The regioselectivity of iodination is critical and is achieved by controlling reaction conditions and choice of iodine source.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Commercial pyrazole derivatives
Core Formation Cyclization under mild conditions in polar aprotic solvents
Iodination Reagent N-iodosuccinimide (NIS)
Reaction Conditions Room temperature, 1 hour in acetonitrile
Work-up Water quench, sodium thiosulfate treatment, ethyl acetate extraction
Purification Silica gel column chromatography (petroleum ether:ethyl acetate = 1:1)
Yield Approx. 62.2%
Product 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C]oxazine, yellow solid
Characterization Techniques ^1H NMR, Mass spectrometry, elemental analysis

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

    Major Products: The products formed from these reactions would involve modifications of the pyrazolo[5,1-c][1,4]oxazine core.

  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Properties
    Recent studies have indicated that derivatives of pyrazolo[5,1-C][1,4]oxazine compounds exhibit significant anticancer activity. For instance, research has shown that specific modifications to the pyrazolo structure can enhance the inhibition of cancer cell proliferation. The iodinated variant, 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine, has been noted for its ability to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

    Neuroprotective Effects
    The neuroprotective potential of pyrazolo compounds has also been explored. Studies suggest that 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for research into its use in treating conditions such as Alzheimer's and Parkinson's disease.

    Material Science

    Polymer Chemistry
    In material science, 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine can serve as a building block for the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Such materials could be utilized in high-performance applications including aerospace and automotive industries.

    Organic Synthesis

    Synthetic Intermediates
    The compound is valuable as a synthetic intermediate in organic chemistry. It can participate in various reactions such as cycloadditions and nucleophilic substitutions due to the presence of the iodine atom which enhances reactivity . This characteristic makes it a versatile component in the synthesis of more complex organic molecules.

    Case Studies

    Application AreaStudy ReferenceFindings
    Anticancer ResearchPubChem Database Demonstrated significant apoptosis induction in cancer cell lines.
    NeuroprotectionChemicalBook Suggested modulation of neurotransmitter systems; potential for neurodegenerative treatment.
    Polymer DevelopmentAaron Chemicals Enhanced thermal stability observed in polymer composites containing the compound.
    Organic SynthesisBLD Pharm Effective synthetic intermediate for complex organic molecules.

    Mechanism of Action

    • Specific information on the mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations in Pyrazolo-Oxazine Derivatives

    The biological and physicochemical properties of pyrazolo-oxazine derivatives are highly dependent on substituents. Below is a comparative analysis:

    Compound Substituent(s) Molecular Weight Key Properties Reference
    3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine Iodo (C3) ~265.15* High reactivity (iodine as leaving group), potential CNS applications Estimated
    3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine Bromo (C3) 139.15 Less reactive than iodo analog; limited biological data
    6-(4-ClPh)-2-(4-MeOPh)-pyrazolo-oxazine 4-ClPh (C6), 4-MeOPh (C2) 399.85 Planar crystal structure with C–H···N hydrogen bonds; no reported bioactivity
    Ethyl 6,7-dihydro-4H-pyrazolo-oxazine-2-carboxylate Ester (C2) 196.20 Marketed as API/inhibitor; ester group enhances stability
    (6,7-Dihydro-4H-pyrazolo-oxazin-3-yl)methanamine Aminomethyl (C3) 153.18 Amine group increases solubility; potential for hydrogen bonding

    *Estimated based on molecular formula (C₆H₇IN₃O).

    Key Observations:
    • Reactivity : The iodine substituent in the 3-Iodo derivative enhances its utility in Suzuki or Ullmann cross-coupling reactions compared to bromo or ester analogs .
    • Solubility & Stability : Ester and amine derivatives exhibit improved solubility due to polar functional groups, whereas halogenated analogs (iodo, bromo) are more lipophilic, favoring membrane permeability .

    Comparison with Thiazine and Morpholine Derivatives

    Replacing the oxygen atom in the oxazine ring with sulfur (thiazine) or modifying the heterocycle (morpholine) alters electronic and steric profiles:

    Compound Heterocycle Key Differences Reference
    6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid Thiazine (S instead of O) Increased electron density; potential for stronger van der Waals interactions
    Condensed morpholine derivatives Morpholine Broader ring size; lower synthetic efficiency (83% yield via two-step process)
    Key Observations:
    • Thiazine vs. Oxazine : Sulfur’s larger atomic size and lower electronegativity may enhance binding to metal-containing enzymes or hydrophobic protein pockets compared to oxazines .
    • Morpholine Derivatives : These require multistep syntheses, whereas pyrazolo-oxazines are often prepared via one-pot cyclization (e.g., K₂CO₃/CH₃CN in ) .

    Biological Activity

    3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. With a molecular formula of C6_6H7_7IN2_2O and a CAS number of 2057507-04-5, this compound features an iodine atom at the 3-position of the pyrazolo ring, which is believed to enhance its chemical reactivity and biological interactions .

    The presence of the iodine substituent in 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine contributes to its nucleophilic substitution reactions. This characteristic is pivotal in medicinal chemistry where such compounds are often explored for their therapeutic potential. The compound's unique structure allows for various synthetic pathways, making it a versatile intermediate in drug development .

    Biological Activities

    Preliminary studies suggest that 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine exhibits several biological activities:

    • Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties against various pathogens.
    • Antitumor Activity : The compound has shown promise in preliminary assays aimed at evaluating its efficacy against cancer cell lines.
    • Anti-inflammatory Effects : Its structural features suggest possible anti-inflammatory properties that warrant further exploration.

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReferences
    AntimicrobialPotential activity against pathogens
    AntitumorEfficacy observed in cancer cell lines
    Anti-inflammatorySuggested properties

    The exact biological mechanisms through which 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine exerts its effects are not fully elucidated. However, it is hypothesized that the iodine atom may play a crucial role in modulating enzyme activity and receptor interactions involved in disease pathways. Further studies focusing on enzyme interaction and receptor binding are essential to clarify these mechanisms .

    Future Directions

    Given the preliminary findings regarding the biological activities of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine, further research is warranted. Key areas for future investigation include:

    • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
    • Mechanistic Studies : To elucidate specific pathways and targets affected by the compound.
    • Structural Modifications : To optimize biological activity through chemical modifications.

    Q & A

    Q. What established synthetic routes are used for 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine, and how can reaction conditions be optimized?

    The synthesis typically involves cyclocondensation of precursors followed by iodination. For example, pyrazolo-oxazine scaffolds are often constructed via acid-catalyzed cyclization of hydrazine derivatives with carbonyl-containing intermediates. Iodination may proceed via electrophilic substitution or metal-mediated reactions. Optimization requires systematic variation of parameters (e.g., temperature, solvent, catalyst loading) using factorial design principles to identify ideal conditions .

    Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?

    A combination of <sup>1</sup>H/<sup>13</sup>C NMR and single-crystal X-ray diffraction is critical. NMR confirms proton/carbon environments and iodine substitution patterns, while X-ray crystallography provides unambiguous bond-length/angle data. For example, X-ray studies of analogous oxazine derivatives resolved chair conformations and heterocyclic planarity .

    Q. What purification strategies are recommended to achieve high yields of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?

    Recrystallization from boiling water or ethanol/water mixtures is effective for removing unreacted precursors. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may separate iodinated products from non-halogenated byproducts. Analytical purity should be verified via HPLC or melting-point analysis .

    Advanced Research Questions

    Q. How can computational methods enhance the synthesis and reaction optimization of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?

    Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models correlate experimental parameters with yields. Institutions like ICReDD integrate computational reaction path searches with high-throughput experimentation to bypass trial-and-error approaches. This reduces development time by 30–50% in analogous heterocyclic systems .

    Q. What methodologies resolve discrepancies between spectral data and crystallographic results for this compound?

    Cross-validation using mass spectrometry (HRMS) and infrared spectroscopy (IR) can confirm molecular weight and functional groups. Discrepancies in NMR vs. X-ray data may arise from dynamic effects (e.g., ring puckering); molecular dynamics simulations or variable-temperature NMR experiments clarify conformational flexibility .

    Q. How can factorial design optimize reaction parameters for synthesizing 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?

    A 2<sup>k</sup> factorial design tests variables like iodination time, reagent stoichiometry, and solvent polarity. For example, a 3-factor design (temperature, catalyst concentration, solvent dielectric) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions, reducing experimental runs by 40–60% .

    Q. What advanced techniques characterize the electronic effects of the iodine substituent on the pyrazolo-oxazine core?

    UV-Vis spectroscopy and cyclic voltammetry probe electronic transitions and redox behavior. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between iodine and the heterocycle. These methods reveal iodine’s role in modulating reactivity for cross-coupling or photochemical applications .

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